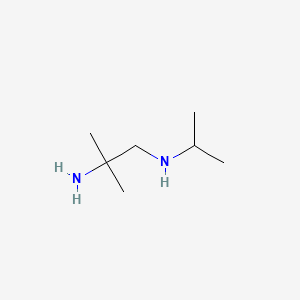

2-Amino-1,1-dimethylethylisopropylamine

Description

Contextualizing Diamine Chemistry within Modern Organic Synthesis

Diamine chemistry is a cornerstone of modern organic synthesis, providing versatile scaffolds for the construction of a wide array of complex molecules. Diamines are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. Their ability to act as bidentate ligands in coordination chemistry is crucial for the development of catalysts and metal complexes with specific stereochemical and electronic properties. lookchem.com The presence of two nitrogen atoms allows for the formation of chelate rings with metal ions, imparting stability to the resulting complexes. This property is harnessed in various catalytic processes, including asymmetric synthesis, where the chiral environment created by a diamine ligand can induce high levels of enantioselectivity. Furthermore, diamines are key monomers in the production of polyamides, such as nylon, through condensation reactions with dicarboxylic acids. The structural diversity of diamines, ranging from simple linear chains to complex chiral structures, allows for the fine-tuning of the properties of the resulting polymers.

Overview of Primary and Secondary Amine Research Directions

Research into primary and secondary amines is a vibrant area of chemical science. Primary amines, characterized by the -NH2 group, and secondary amines, with an N-H group, are fundamental nucleophiles in a vast number of organic reactions. ncert.nic.in Current research often focuses on the development of new synthetic methodologies for their selective preparation and functionalization. This includes catalytic C-H amination reactions, which offer a direct and atom-economical route to amines from abundant hydrocarbon feedstocks.

Another significant research direction is the use of primary and secondary amines as organocatalysts. Chiral amines, in particular, have been successfully employed in a variety of asymmetric transformations, providing an alternative to metal-based catalysts. The steric and electronic properties of the substituents on the nitrogen atom play a critical role in determining the efficiency and selectivity of these catalysts. The presence of both a primary and a secondary amine within the same molecule, as in 2-Amino-1,1-dimethylethylisopropylamine, offers the potential for cooperative catalysis and unique reactivity patterns.

Scope and Objectives of Research on this compound

The specific structural features of this compound, a diamine with a primary amine and a sterically hindered secondary amine, make it a compound of considerable academic interest. Research on this molecule can be broadly categorized into three main areas: synthesis, characterization, and application.

The primary objective of synthetic research would be to develop efficient and scalable routes to this compound. Given its structure, this would likely involve the selective alkylation of a simpler diamine or the reductive amination of an appropriate amino alcohol or ketone.

Characterization studies would focus on a thorough understanding of its physical and chemical properties. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as the determination of its pKa values to quantify the basicity of its two distinct amine groups.

The most extensive area of research would be the exploration of its applications. Due to the presence of both primary and secondary amine functionalities, it holds potential as a versatile building block in organic synthesis. Its potential as a bidentate ligand for various metals is another key area of investigation, with possible applications in catalysis. Furthermore, its structural similarity to molecules with known biological activity suggests that it could be a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H18N2 | |

| Molecular Weight | 130.23 g/mol | |

| IUPAC Name | N'-isopropyl-2-methylpropane-1,2-diamine | |

| CAS Number | 16256-44-3 | |

| Boiling Point | 164.8 ± 8.0 °C (Predicted) | nih.gov |

| Density | 0.829 ± 0.06 g/cm³ (Predicted) | nih.gov |

Synthesis and Characterization

A plausible synthetic route to N'-isopropyl-2-methylpropane-1,2-diamine can be inferred from a patent describing the synthesis of the related compound, 2-methyl-1,2-propane diamine. leyan.com This method involves the catalytic amination of an amino alcohol. leyan.com A similar strategy could be employed for the target molecule, likely starting from 2-amino-2-methyl-1-propanol (B13486). The primary alcohol would first be oxidized to the corresponding aldehyde, followed by reductive amination with isopropylamine (B41738) in the presence of a reducing agent like sodium borohydride (B1222165) and a suitable catalyst.

Alternatively, direct alkylation of 2-methyl-1,2-propanediamine with an isopropyl halide could be explored. However, this approach might lead to a mixture of products due to the potential for reaction at both the primary and secondary amines, necessitating careful control of reaction conditions and purification.

Characterization of the synthesized N'-isopropyl-2-methylpropane-1,2-diamine would involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be expected to show distinct signals for the protons of the isopropyl group, the methyl groups on the propane (B168953) backbone, the methylene (B1212753) protons, and the N-H protons of the primary and secondary amines. 13C NMR would similarly show characteristic peaks for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic N-H stretching vibrations for both the primary and secondary amine groups, likely in the region of 3300-3500 cm-1. C-H stretching and bending vibrations would also be prominent.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 130.23.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not widely available in peer-reviewed literature, its potential applications can be extrapolated from the broader context of diamine chemistry.

One of the most promising areas of research for this compound is its use as a ligand in coordination chemistry. The combination of a primary and a secondary amine allows for the formation of stable five-membered chelate rings with a variety of metal ions. The steric bulk provided by the isopropyl and dimethyl groups could influence the coordination geometry and the reactivity of the resulting metal complexes. These complexes could be investigated for their catalytic activity in reactions such as hydrogenations, cross-coupling reactions, and polymerizations.

In the realm of organic synthesis, this diamine can serve as a versatile building block. The primary amine can be selectively functionalized through reactions like acylation or Schiff base formation, leaving the secondary amine available for subsequent transformations. This differential reactivity is a valuable tool in the multi-step synthesis of complex target molecules. For instance, it could be a precursor in the synthesis of novel heterocyclic compounds with potential biological activity.

Furthermore, the structural motifs present in this compound are found in various biologically active compounds. This suggests that derivatives of this diamine could be synthesized and screened for their potential as pharmaceutical agents. The presence of both hydrogen bond donors and acceptors, along with a degree of lipophilicity, are features often associated with drug-like molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-N-propan-2-ylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)9-5-7(3,4)8/h6,9H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNMQQFLWWRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969654 | |

| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-29-3 | |

| Record name | 2-Methyl-N1-(1-methylethyl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,1-dimethylethylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,1-dimethylethylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,1-DIMETHYLETHYLISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2CCA73SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N(1)-isopropyl-2-methylpropan-1,2-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 2 Amino 1,1 Dimethylethylisopropylamine and Analogues

Direct Synthesis Pathways

Direct synthesis pathways offer an efficient means to construct the 2-Amino-1,1-dimethylethylisopropylamine backbone, often by forming one of the key carbon-nitrogen bonds in a single, crucial step. These methods are prized for their atom and step economy.

Amination Reactions in this compound Synthesis

Direct amination strategies for synthesizing highly hindered diamines can be challenging. One conceptual approach involves the catalytic C-H amination, where a C-H bond is directly converted into a C-N bond. For instance, rhodium-catalyzed C-H oxidation has been used to create intermediates that can be converted to 1,2-diamines. nih.gov This process involves creating oxathiadiazinane heterocycles from sulfamate (B1201201) esters, which are then reductively cleaved to yield the desired diamine products. nih.gov While not specifically documented for this compound, this method highlights a potential pathway for forming the vicinal diamine structure present in the target molecule.

Another strategy is the hydroamination of allylic amines, which couples an amine and an olefin with 100% atom economy. nih.gov Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles has been shown to produce a wide range of unsymmetrical vicinal diamines. nih.govresearchgate.net This approach could theoretically be adapted by using a suitably substituted allylic amine and isopropylamine (B41738) to construct the target diamine framework.

Reductive Amination Approaches for this compound

Reductive amination is a cornerstone of amine synthesis, providing a powerful and versatile method for forming C-N bonds. harvard.edumasterorganicchemistry.com This one-pot process typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu The synthesis of sterically hindered amines, which is often difficult due to the slow formation of the iminium intermediate, can be achieved using this method. nih.gov

For the synthesis of this compound, a plausible reductive amination route would start from an amino ketone precursor, such as 1-amino-3,3-dimethylbutan-2-one. Reaction of this ketone with isopropylamine would form an iminium ion, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild and can selectively reduce the iminium ion in the presence of the starting ketone. harvard.edumasterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Recent advancements have also focused on developing more atom-economical and environmentally friendly catalysts. rsc.orgresearchgate.net For example, Rhodium and Ruthenium catalysts have been used for the direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, a method that is effective even for hindered amines. rsc.orgresearchgate.net Furthermore, palladium-based catalysts, particularly those with hydroxyl groups like Pd(OH)₂, have shown high efficiency in generating sterically hindered amines at room temperature by facilitating both imine formation and reduction. mdpi.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Conditions |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones; does not generate toxic cyanide byproducts. masterorganicchemistry.com | Acetic acid is often used as a catalyst. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions; reaction is pH-dependent and effective at neutral pH. harvard.eduresearchgate.net | pH controlled around 6-7 to prevent ketone reduction and reagent decomposition. harvard.eduresearchgate.net |

| H₂ with Metal Catalyst (e.g., Pd, Ru) | Atom-economical and produces water as the only byproduct; can require high pressure. mdpi.com | Often requires elevated temperature and pressure (e.g., 1.5 MPa H₂). mdpi.com |

| Silanes (e.g., HSiCl₃) | Effective for hindered ketones, often activated by a Lewis base. nih.gov | Used with a Lewis base like TMEDA at room temperature. nih.gov |

Multi-step Convergent and Divergent Synthetic Routes

Complex molecules like this compound and its analogues can be constructed using multi-step strategies that are either convergent or divergent.

A convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together near the end of the synthesis. For the target diamine, this could involve synthesizing a t-butyl-containing amino fragment and an isopropylamine-containing fragment, followed by a final coupling reaction. This approach is often more efficient for complex targets than a linear synthesis.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This is particularly useful for creating analogues of the target molecule for structure-activity relationship studies. For example, starting from an aziridine (B145994) or a β-amino alcohol, a series of diastereomeric vicinal diamines can be prepared. mdpi.com One method involves the ring-opening of a chiral aziridine with an amine nucleophile. Another strategy uses a chiral β-amino alcohol, converts it to a cyclic sulfamidate, and then performs a nucleophilic substitution with an azide, followed by reduction to the diamine. mdpi.com This allows for the synthesis of different regio- and stereoisomers from a common precursor. mdpi.com

Asymmetric Synthesis of Chiral this compound Analogues

While this compound itself is achiral, many of its analogues, which are prevalent in bioactive molecules and catalysts, are chiral. researchgate.netrsc.orgsigmaaldrich.com The synthesis of these analogues in an enantiomerically pure form requires asymmetric synthesis techniques.

Utilization of Chiral Auxiliaries in Amine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable method for synthesizing chiral amines. osi.lv

A prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary). osi.lv A ketone can be condensed with Ellman's auxiliary to form an N-sulfinylketimine. The subsequent diastereoselective reduction of the C=N bond, directed by the chiral sulfinyl group, yields a sulfinamide. The auxiliary can then be cleaved under acidic conditions to afford the chiral primary amine. This method has been successfully applied to the synthesis of various chiral 1,3-diamines. osi.lv

Another approach involves the asymmetric lithiation of a protected diamine. For instance, an imidazolidine (B613845) derived from N-isopropylethylenediamine can be deprotonated using a chiral base like (−)-sparteine, followed by reaction with an electrophile. acs.org This sets the stereochemistry, and subsequent hydrolysis yields the chiral substituted diamine. acs.org

Enantioselective Catalysis in the Preparation of Amines

Enantioselective catalysis offers a more atom- and step-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org

Asymmetric Reductive Amination (ARA) is a key technology in this field. acs.org It involves the in-situ formation of an imine or enamine from a carbonyl compound and an amine, followed by enantioselective reduction mediated by a chiral transition metal catalyst. acs.org Ruthenium, Iridium, and Rhodium complexes with chiral ligands are commonly used. researchgate.netresearchgate.netsci-hub.sethieme-connect.com For example, Ru-catalyzed ARA of ketones with ammonium (B1175870) salts and H₂ is a direct route to chiral primary amines with high enantioselectivity (up to >99% ee). researchgate.netsci-hub.sethieme-connect.com This methodology is robust and has been applied to the synthesis of key intermediates for drug molecules. thieme-connect.com

Other Catalytic Methods for preparing chiral vicinal diamines include:

Catalytic Asymmetric Hydroamidation: Nickel-catalyzed hydroamidation of alkenyl amides can produce enantioenriched vicinal diamines with excellent enantioselectivities (up to 99% ee). rsc.org

Asymmetric Aziridination/Ring-Opening: Chiral phosphoric acid can catalyze the aziridination of alkenes, followed by a nucleophilic ring-opening with an amine to yield chiral diamines. rsc.org Silver(I) complexes with chiral phosphine (B1218219) ligands have also been used to catalyze the enantioselective aminolysis of N-tosylaziridines. nih.gov

Kinetic Resolution: A racemic mixture of a starting material, such as a diamide, can be selectively functionalized using a chiral catalyst, allowing for the separation of one enantiomer. nih.gov For example, a chiral π-allyl-Pd catalyst can perform an enantioselective N-allylation, resolving racemic diamides. nih.gov

Table 2: Overview of Enantioselective Catalytic Methods for Chiral Diamine Synthesis

| Method | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Asymmetric Reductive Amination (ARA) | Ru, Ir, or Rh complex with chiral ligand | Ketones + Amines/Ammonia | Direct, highly enantioselective route to chiral primary or secondary amines. acs.orgresearchgate.netsci-hub.se |

| Asymmetric Hydroamidation | NiH/BOX catalyst | Alkenyl amides + Dioxazolones | Provides access to enantioenriched vicinal diamines with high ee. rsc.org |

| Asymmetric Aminolysis of Aziridines | Ag(I)/Chiral Diphosphine | N-Tosylaziridines + Amines | Realizes kinetic resolution and asymmetric desymmetrization via ring-opening. nih.gov |

| Asymmetric N-Allylation | π-Allyl-Pd catalyst | meso-Vicinal Diamines | Achieves desymmetrization of meso compounds with high enantioselectivity. nih.gov |

| Photobiocatalysis | Ene-reductase + Organic Dye | Enamides | Synergistic catalysis for enantioselective hydroamination under green light. cjcatal.com |

Diastereoselective Control in Amine Synthesis

The synthesis of chiral amines with a high degree of stereochemical purity is a significant objective in modern organic chemistry. acs.org While N-isopropyl-2,2-dimethylpropan-1-amine itself lacks a stereocenter, the principles of diastereoselective synthesis are critical for producing its chiral analogues. These analogues are invaluable as chiral building blocks or catalysts in asymmetric reactions. sigmaaldrich.com

Key strategies for achieving diastereoselective control in the synthesis of chiral secondary amines include:

Reductive Amination of Prochiral Ketones: A powerful method involves the reaction of a prochiral ketone with a chiral amine, such as (R)- or (S)-α-ethylbenzylamine, followed by reduction. This process can yield C2-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.com The chiral amine acts as a transient auxiliary, directing the approach of the reducing agent to one face of the intermediate iminium ion.

Addition to Chiral Sulfinimines: The use of chiral auxiliaries, like Ellman's tert-butanesulfinamide, is a versatile and highly effective method for preparing a wide array of chiral amines. yale.eduosi.lv Reaction of the chiral N-tert-butanesulfinyl imine with an organometallic reagent, followed by removal of the sulfinyl group, provides the desired chiral amine with excellent enantiomeric excess. This method is applicable for synthesizing amines with multiple stereogenic centers. osi.lv

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines using transition metal catalysts with chiral ligands is a highly efficient route to chiral amines. acs.org For instance, iridium complexes with chiral phosphine-phosphoramidite ligands have demonstrated broad substrate scope and high enantioselectivity in the hydrogenation of sterically hindered imines. acs.org

Cascade Catalysis: Innovative approaches combining multiple catalytic cycles in a single pot can construct complex chiral molecules. For example, a cascade reaction using a chiral secondary amine and a chiral N-heterocyclic carbene (NHC) catalyst can produce highly functionalized cyclopentanones with excellent diastereoselectivity and enantioselectivity. rsc.org The amine catalyst can epimerize an intermediate, allowing the chiral NHC catalyst to selectively react with one diastereomer. rsc.org

These methods underscore the importance of stereocontrol in generating libraries of chiral amines for various applications, from drug discovery to materials science. yale.edu

Derivatization Strategies for Research Applications

Chemical derivatization is a fundamental technique in analytical chemistry used to modify an analyte to enhance its detection, improve its chromatographic behavior, or enable its separation from a complex matrix. thermofisher.comrsc.org For amines like N-isopropyl-2,2-dimethylpropan-1-amine, which lack a strong chromophore or fluorophore, derivatization is often essential for sensitive analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov

Pre-column and Post-column Derivatization for Analytical Studies

Derivatization can be performed either before the sample is injected into the chromatographic system (pre-column) or after the components have been separated on the column but before detection (post-column). rsc.orglibretexts.org

Pre-column Derivatization: This is the more common approach, offering several advantages, including no restrictions on reaction time or conditions and generally better sensitivity due to lower background noise. libretexts.org It also helps to reduce the polarity of amines, improving their retention on reverse-phase HPLC columns. thermofisher.comrsc.org A variety of reagents are available for the pre-column derivatization of primary and secondary amines.

| Reagent | Amine Type | Detection | Key Features |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV | Well-established reagent, forms stable derivatives. researchgate.netsci-hub.box |

| Dabsyl Chloride (DABS-Cl) | Primary & Secondary | Visible | Forms colored derivatives, suitable for visible detection. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence | Often used for secondary amines when OPA is used for primary amines. thermofisher.comjascoinc.com |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Primary & Secondary | Fluorescence | Highly reactive, forms intensely fluorescent products under mild conditions. medchemexpress.comwikipedia.orgresearchgate.netdojindo.com |

| Phenylisothiocyanate (PITC) | Primary & Secondary | UV | Used for amino acid analysis, but has lower sensitivity compared to fluorescent methods. thermofisher.com |

This table summarizes common pre-column derivatization reagents for amine analysis.

Post-column Derivatization: This technique is advantageous when the derivatized products are unstable, as they can be analyzed immediately after formation. libretexts.org It involves mixing the column eluent with a continuous stream of the derivatizing reagent. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA), typically used for primary amines, can be adapted for secondary amines in some systems, or used in conjunction with other reagents. actascientific.com However, post-column methods generally require larger quantities of reagents and may introduce extra peak broadening. libretexts.orgnih.gov

Silylation and Other Functionalization Methods for Amine Analysis

For analysis by Gas Chromatography (GC), analytes must be volatile and thermally stable. Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups (like those in amines) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blognih.gov This process decreases the analyte's polarity and boiling point while increasing its thermal stability. research-solution.com

Common silylating reagents include:

N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent whose byproducts are highly volatile, making it suitable for analyzing early-eluting compounds. research-solution.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong and versatile silylating agent. nih.govresearch-solution.com

Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other reagents like BSTFA to enhance the derivatization of sterically hindered groups, such as secondary amines. phenomenex.blogresearch-solution.com

Hexamethyldisilazane (HMDS): Can be used for silylating amines, often requiring heat to proceed to completion. gelest.com

The derivatization of secondary amines can be more difficult than that of primary amines due to steric hindrance. unishivaji.ac.in Therefore, stronger reagents or the addition of a catalyst like TMCS may be necessary for efficient reaction. research-solution.com It is crucial to perform silylation reactions under anhydrous conditions, as the reagents readily react with water. nih.gov

Beyond silylation, other functionalization methods aim to introduce specific properties to the amine. For example, C-H bond functionalization is an emerging field that allows for the direct modification of C-H bonds adjacent to the nitrogen atom, opening new avenues for creating complex amine derivatives. thieme-connect.comresearchgate.net

Molecular Structure, Conformation, and Stereochemistry of 2 Amino 1,1 Dimethylethylisopropylamine

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic methods is employed to determine the precise molecular structure, conformation, and dynamic behavior of TMEDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of molecules like TMEDA. wpmucdn.comnih.gov

The ¹H and ¹³C NMR spectra of TMEDA provide fundamental information about its molecular structure. In a typical ¹H NMR spectrum recorded in a non-coordinating solvent like deuterochloroform (CDCl₃), two distinct signals are observed. spectrabase.comrsc.org A singlet corresponding to the twelve protons of the four methyl groups (-N(CH₃)₂) and another singlet for the four protons of the ethylene (B1197577) bridge (-CH₂CH₂-). The integration of these peaks (12H and 4H, respectively) confirms the number of protons in each chemical environment. chemicalbook.com

The ¹³C NMR spectrum is similarly informative, showing two peaks that correspond to the methyl carbons and the ethylene bridge carbons. The chemical shifts of these signals are characteristic of the electronic environment of the carbon atoms. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for TMEDA in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.23 | Singlet | -N(CH₃)₂ |

| ¹H | ~2.35 | Singlet | -CH₂CH₂- |

| ¹³C | ~45.5 | Quartet | -N(CH₃)₂ |

TMEDA is a conformationally flexible molecule. The key dynamic processes include rotation around the central C-C bond and nitrogen inversion. Dynamic NMR (DNMR) techniques, which involve recording spectra at variable temperatures, are used to study these conformational changes and to determine the energy barriers associated with them. wpmucdn.comnih.govresearchgate.net

At low temperatures, the rate of conformational interchange can be slowed sufficiently on the NMR timescale to observe distinct signals for different conformers, such as the gauche and anti forms. The gauche conformation is often favored when TMEDA acts as a chelating ligand. By analyzing the changes in the NMR lineshape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange processes. These studies reveal that the energy barrier for the interconversion is relatively low, indicating rapid conformational changes at room temperature. wpmucdn.com

Vibrational Spectroscopy (IR and Raman) in Elucidating Molecular Characteristics

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining information about the molecular vibrations of TMEDA. cdnsciencepub.comcurrentseparations.com The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule.

Key vibrational modes for TMEDA include:

C-H stretching: Bands in the 2800-3000 cm⁻¹ region arising from the methyl and methylene (B1212753) groups.

CH₂ scissoring and CH₃ deformation: Vibrations observed in the 1400-1500 cm⁻¹ range.

C-N stretching: These vibrations typically appear in the 1000-1200 cm⁻¹ region and are characteristic of the amine functionality. chemicalbook.com

Skeletal vibrations: Lower frequency modes corresponding to the bending and torsional motions of the carbon and nitrogen backbone.

When TMEDA coordinates to a metal ion, shifts in the positions of these vibrational bands, particularly the C-N stretching and skeletal modes, can be observed. These shifts provide evidence of coordination and offer insights into the strength of the metal-ligand bond. cdnsciencepub.com

Table 2: Selected IR and Raman Vibrational Frequencies for TMEDA

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2970 | C-H asymmetric stretch |

| ~2860 | C-H symmetric stretch |

| ~1460 | CH₂ scissoring/CH₃ deformation |

| ~1290 | C-N stretch |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of TMEDA and to study its fragmentation pattern, which provides structural information. mdpi.comnih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of TMEDA (116.20 g/mol ). nih.govdocbrown.info

The fragmentation of the molecular ion provides a characteristic fingerprint. For aliphatic amines like TMEDA, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. mdpi.comlibretexts.org This process leads to the formation of a stable iminium ion. For TMEDA, the most abundant fragment ion is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. This base peak is a strong indicator of the dimethylaminoethyl moiety. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov While TMEDA is a liquid at room temperature, its crystal structure can be determined at low temperatures or when it is part of a solid metal complex. nih.govacs.org

Crystallographic studies of pure TMEDA have shown that the molecule adopts an antiperiplanar (or trans) conformation in the solid state, with the two dimethylamino groups oriented away from each other. nih.gov The asymmetric unit may contain half of the molecule, with the full structure generated by a center of inversion. nih.gov When TMEDA acts as a bidentate ligand in a metal complex, it typically adopts a gauche conformation to chelate the metal center. The N-C-C-N dihedral angle in these complexes is a key parameter that describes the bite angle and the strain in the chelate ring. wpmucdn.com

Table 3: Selected Crystallographic Data for Solid TMEDA

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.52 Å |

| C-N-C Bond Angle | ~111° |

Conformational Analysis of 2-Amino-1,1-dimethylethylisopropylamine

The spatial arrangement of atoms in a molecule, which can be interconverted by rotation about single bonds, defines its conformation. For this compound, a substituted ethylenediamine (B42938), the conformational landscape is primarily dictated by the interplay of steric hindrance between its bulky substituents and the potential for intramolecular hydrogen bonding.

Rotational Isomerism and Dihedral Angle Investigations

The central C-C bond of the ethylenediamine backbone in this compound is the primary axis of rotational isomerism, leading to different staggered conformations, mainly gauche and anti. The dihedral angle between the two amino groups is a key parameter in these investigations.

Gauche Conformation: In this arrangement, the amino groups are in proximity, allowing for potential intramolecular interactions.

Anti Conformation: Here, the amino groups are positioned opposite to each other, minimizing steric repulsion.

Due to the bulky 1,1-dimethylethyl (tert-butyl) and isopropyl groups, significant steric strain is expected, which heavily influences the rotational barriers and the stability of different conformers. Computational studies on related, less hindered diamines show that the gauche conformer can be the most stable form in the gas phase or in non-polar solvents, often stabilized by a hydrogen bond. cdnsciencepub.com However, the substantial steric clash between the tert-butyl and isopropyl groups in this compound would likely destabilize a fully eclipsed transition state, leading to a high rotational energy barrier. Combined spectroscopic and computational techniques are often employed to study the rotational barriers in such hindered systems. researchgate.netnih.gov

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the preferred conformation of flexible molecules like diamines. nih.gov In the case of this compound, an N-H···N hydrogen bond can form, particularly in the gauche conformation. Studies on various aliphatic diamines have shown that such bonding is a significant factor in their conformational preferences, especially for ethylenediamine and its N-alkylated derivatives. cdnsciencepub.comcdnsciencepub.com

The strength of this hydrogen bond is influenced by several factors:

N···N distance and N-H···N angle: The geometry of the gauche conformer must allow for an optimal distance and angle for the hydrogen bond to be effective.

Solvent environment: In non-polar solvents, intramolecular hydrogen bonds are more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate.

Electronic effects of substituents: The alkyl groups on the nitrogen atoms can influence their basicity and the acidity of the N-H protons.

For this compound, the formation of an intramolecular hydrogen bond would stabilize a gauche-like conformation, but this stabilization must compete with the steric repulsion between the bulky substituents. The balance between these opposing forces determines the dominant conformation in a given environment.

Energy Profiles of Conformational Transitions

The energy profile of the conformational transitions in this compound describes the potential energy of the molecule as a function of the dihedral angle of the central C-C bond. This profile would show energy minima corresponding to stable staggered conformations (gauche and anti) and energy maxima corresponding to unstable eclipsed transition states.

The energy difference between the stable conformers and the height of the energy barriers for their interconversion can be determined using computational methods, such as Density Functional Theory (DFT). mdpi.com For this compound, the key features of its energy profile would be:

Relative Energies of Conformers: The relative stability of the gauche and anti conformers would depend on the balance between the stabilizing effect of the intramolecular hydrogen bond in the gauche form and the greater steric repulsion compared to the anti form.

Rotational Energy Barriers: The energy required to rotate from one staggered conformation to another would be significantly high due to the steric hindrance from the tert-butyl and isopropyl groups, which must pass by each other during rotation.

| Conformation | Expected Relative Energy | Key Interactions |

| Anti | Potentially lower in polar solvents | Minimized steric repulsion |

| Gauche | Potentially lower in non-polar solvents | Intramolecular H-bond vs. Steric strain |

| Eclipsed (Transition State) | High | Severe steric clash |

Stereochemical Aspects of this compound

Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions.

Chirality and Stereogenic Centers in Amines

A molecule is chiral if it is non-superimposable on its mirror image. Chirality typically arises from the presence of one or more stereogenic centers. In amines, a nitrogen atom bonded to three different groups has a tetrahedral geometry and can be a stereogenic center.

However, many chiral amines are not optically active at room temperature because they undergo rapid pyramidal inversion (or nitrogen inversion). purechemistry.orgresearchgate.net This process involves the nitrogen atom passing through a planar, sp2-hybridized transition state, leading to the interconversion of the two enantiomeric forms. researchgate.netacs.org The energy barrier for this inversion is generally low, resulting in rapid racemization.

For this compound, the carbon atom attached to the isopropyl group and the primary amino group is a stereogenic center. The nitrogen atom of the isopropylamino group is also technically a stereogenic center as it is attached to a hydrogen, an isopropyl group, and the rest of the molecule. However, due to rapid nitrogen inversion, it is not considered a stable chiral center. Therefore, the chirality of the molecule as a whole depends on the configuration at the chiral carbon atom. The presence of bulky substituents can in some cases slow down nitrogen inversion, but typically not enough to allow for isolation of invertomers at room temperature. frontiersin.org

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is crucial in many areas of chemistry. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is one of the most reliable methods for determining absolute configuration, provided that a suitable single crystal of the compound can be grown. purechemistry.org

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that calculated for a known configuration using computational methods like DFT, the absolute configuration can be unambiguously assigned without the need for crystallization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents, a chiral amine can be converted into a pair of diastereomers. The NMR spectra of these diastereomers will be different, and analysis of these differences, often in combination with computational modeling, can be used to deduce the absolute configuration of the original amine. frontiersin.org

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of a chiral amine. By derivatizing the amine and understanding the chiral recognition mechanism of the column, the elution order can be correlated with the absolute configuration. cdnsciencepub.com

| Method | Principle | Sample Requirement |

| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Single crystal |

| Vibrational Circular Dichroism | Differential absorption of polarized IR light | Solution or neat liquid |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct spectra | Soluble sample |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Soluble sample |

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the dynamic stereochemistry and interconversion barriers of the chemical compound this compound could not be located. Consequently, the generation of an article with detailed research findings and data tables on this specific molecule is not possible at this time.

The inquiry sought to build a detailed profile of this compound, focusing on its molecular structure, conformation, and particularly its dynamic stereochemistry, including the energy barriers for the interconversion of its stereoisomers. However, searches for this compound, including under its systematic IUPAC name N'-(1,1-dimethylethyl)-N-isopropylethane-1,2-diamine and various related chemical terms, did not yield any dedicated studies.

General chemical principles suggest that this compound, as a sterically hindered diamine, would exhibit interesting conformational behavior. The bulky tert-butyl and isopropyl groups attached to the nitrogen atoms of the ethylenediamine backbone would be expected to create significant steric strain, influencing the rotational energy barriers around the carbon-carbon and carbon-nitrogen bonds. In similar, highly substituted molecules, researchers often observe distinct, stable conformations (rotamers) that can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy to determine the energy required for them to interconvert.

A related conformational analysis has been performed on the 2,2-dimethylpropane-1,3-diaminium cation. This study revealed various staggered and eclipsed conformations with different energy levels, highlighting the energetic penalties associated with certain spatial arrangements of the amine groups. While this provides a conceptual framework, the absence of the N-isopropyl group in this analogue means these findings cannot be directly extrapolated to this compound.

Computational Chemistry and Theoretical Studies on 2 Amino 1,1 Dimethylethylisopropylamine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, energetics, and spectroscopic properties of molecules. These methods are instrumental in understanding the reactivity and stability of compounds like 2-Amino-1,1-dimethylethylisopropylamine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. acs.orgacs.org Studies on analogous sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have utilized DFT to explore reaction mechanisms and energetics, for instance, in the context of carbon dioxide absorption. acs.orgresearchgate.net These calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) and a continuum solvation model, help in determining the pathways of chemical reactions. acs.org

For a molecule like this compound, DFT calculations would be crucial in determining key electronic and energetic parameters. The presence of bulky alkyl groups (dimethyl and isopropyl) introduces significant steric hindrance around the nitrogen atoms, influencing the molecule's electronic environment and reactivity. DFT can be used to calculate properties such as the Mulliken charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are essential for predicting the molecule's reactivity and potential interaction sites.

A hypothetical DFT study on this compound would likely reveal a significant electron density around the nitrogen atoms, making them nucleophilic centers. The calculated HOMO-LUMO gap would provide an estimate of the molecule's chemical stability and electronic excitation energies. For instance, in studies of similar amino alcohols, DFT has been used to calculate activation energies for various reactions, providing insights into their kinetics. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -558.9 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 2.15 | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.5 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.7 | An indicator of the molecule's chemical stability and reactivity. |

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. acs.orgacs.org For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can offer a detailed picture of its molecular orbitals.

These calculations can elucidate the nature of the chemical bonds, including the C-N, C-C, and N-H bonds, and the distribution of electron density. An analysis of the molecular orbitals would likely show the lone pairs of the nitrogen atoms occupying high-energy orbitals, which is characteristic of amines and central to their basicity and nucleophilicity. The steric hindrance from the dimethyl and isopropyl groups would be expected to influence the accessibility of these lone pairs, a factor that can be quantified through computational analysis of the molecular electrostatic potential surface.

In studies of similar amino alcohols, ab initio methods have been employed to investigate the catalytic cycles of reactions, highlighting the role of the amino group in the dissociation of dimers and the formation of transition states. acs.org Such analyses for this compound would be invaluable in understanding its potential catalytic activity or role as a ligand in coordination chemistry.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be of great interest.

DFT calculations can predict vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. acs.org For this molecule, characteristic N-H stretching and bending vibrations, as well as C-N stretching modes, would be predicted. libretexts.org The calculated spectrum can be compared with experimental data to confirm the molecular structure. For example, in the study of 2-amino-4,6-dimethyl pyrimidine, the observed and calculated spectra were found to be in good agreement. acs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These calculations would predict distinct signals for the different types of protons and carbons in the molecule, such as those of the methyl, dimethyl, and isopropyl groups, as well as the amine protons. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the steric and electronic effects of the neighboring groups.

| Spectroscopic Technique | Predicted Feature | Predicted Value/Range |

|---|---|---|

| Infrared (IR) | N-H Stretch | 3300-3500 cm⁻¹ |

| Infrared (IR) | C-H Stretch | 2850-3000 cm⁻¹ |

| Infrared (IR) | N-H Bend | 1590-1650 cm⁻¹ |

| ¹H NMR | -NH₂ Protons | 1.5-3.0 ppm |

| ¹H NMR | -CH(CH₃)₂ Proton | 2.5-3.5 ppm |

| ¹³C NMR | -C(CH₃)₂ Carbon | 50-60 ppm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its dynamic properties.

Due to the presence of several single bonds, this compound can adopt a variety of conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformers. By simulating the molecule's trajectory over time, one can observe transitions between different conformational states.

The analysis of the simulation trajectory would likely reveal that the bulky isopropyl and dimethyl groups significantly restrict the rotational freedom around the C-N bonds, leading to a limited number of preferred conformations. The relative energies of these conformers could be calculated to determine their populations at a given temperature. Such conformational analysis is critical for understanding how the molecule's shape influences its physical and chemical properties. For instance, studies on substituted ethylenediamines have shown how different conformers (gauche and anti) have distinct energies and populations. acs.org

MD simulations are also powerful tools for studying how molecules interact with each other and with solvent molecules. For this compound, simulations in a solvent like water would reveal the nature of the hydrogen bonding between the amine groups and water molecules. The radial distribution function (RDF) can be calculated from the simulation to quantify the probability of finding a solvent molecule at a certain distance from the solute's functional groups.

A study on a mixture of ethanolamine (B43304) and AMP using MD simulations showed that AMP has a greater tendency to form intermolecular hydrogen bonds compared to intramolecular ones. nih.gov A similar trend would be expected for this compound, where the two amino groups are available for hydrogen bonding with surrounding molecules. The dynamics of these intermolecular interactions are crucial for understanding the molecule's solubility, transport properties, and its behavior in solution.

Mechanistic Insights from Theoretical Modeling

Theoretical modeling is a powerful tool for understanding chemical reactions and predicting molecular behavior. However, no specific studies applying these methods to this compound were identified.

Transition State Analysis for Reaction Pathways

Electrostatic Potentials and Reactivity Prediction

No literature was found that specifically details the calculation or analysis of the molecular electrostatic potential (MEP) surface of this compound. MEP studies are instrumental in predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and correlating molecular structure with reactivity. Without such studies, predictions of its reactivity based on electrostatic potentials remain speculative.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking (Mechanistic Insights, Pre-clinical)

QSAR and molecular docking are essential computational techniques in drug discovery and materials science for predicting the biological activity and interaction of molecules with specific targets.

Ligand-Receptor Interaction Modeling

There are no available studies that model the interaction of this compound as a ligand with any biological receptor. Ligand-receptor interaction modeling helps in understanding the structural basis of a compound's activity and in designing new molecules with improved properties. The absence of such models for this compound means its potential biological targets and interaction modes are unknown.

Computational Prediction of Binding Modes and Affinities

Consistent with the lack of ligand-receptor interaction models, no computational studies predicting the binding modes and affinities of this compound to any protein or other biological target were found. These predictions are fundamental to assessing a compound's potential as a therapeutic agent or for other applications in molecular recognition.

Data Tables

Due to the absence of specific research findings for this compound in the searched literature, no data tables can be generated.

Reaction Mechanisms and Chemical Transformations Involving 2 Amino 1,1 Dimethylethylisopropylamine

Amine Reactivity and Nucleophilicity in Organic Reactions

The reactivity of amines stems from the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. libretexts.org The nucleophilicity of an amine is its ability to donate this electron pair to an electrophilic atom other than a proton, while basicity refers to its ability to donate them to a proton. masterorganicchemistry.com Although related, these properties are not always correlated, especially when steric hindrance is a factor. masterorganicchemistry.com

Both primary and secondary amines engage in a variety of fundamental organic reactions due to the nucleophilic nature of the nitrogen atom. libretexts.org General reaction pathways include nucleophilic substitution and addition reactions.

Nucleophilic Substitution: Amines can react with alkyl halides in nucleophilic substitution reactions (S_N2) to form more substituted amines. msu.edu The reaction involves the amine's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For 2-Amino-1,1-dimethylethylisopropylamine, both the primary and secondary amino groups can theoretically undergo this reaction. However, the starting amine and the product are both nucleophilic, which can lead to a mixture of products and over-alkylation, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org

Nucleophilic Addition: Amines can add to polarized carbon-heteroatom double bonds, such as the carbonyl group of aldehydes and ketones. youtube.com This reaction typically forms an unstable carbinolamine intermediate, which can then dehydrate to form an imine (from the primary amine) or an enamine (from the secondary amine).

The dual presence of a primary and a secondary amine in this compound allows for complex reaction sequences, where one group could react selectively or both could be involved, potentially leading to cyclization if reacting with a suitable difunctional electrophile.

Alkylation and acylation are key transformations for amino groups. However, the significant steric bulk around both nitrogen atoms in this compound is expected to dramatically impact the rates and outcomes of these reactions.

Alkylation: Direct alkylation of amines with alkyl halides can be challenging to control. libretexts.org For this compound, the steric hindrance from the gem-dimethyl groups and the isopropyl group would significantly decrease the nucleophilicity of both amines. masterorganicchemistry.com This effect is more pronounced for nucleophilicity than for basicity. masterorganicchemistry.com Bulky amines like tert-butylamine (B42293) are known to be less nucleophilic than their less hindered counterparts. masterorganicchemistry.com Similarly, sterically hindered tertiary amines like Hünig's base (N,N-diisopropylethylamine) are often used as non-nucleophilic bases because their steric bulk prevents them from being easily alkylated. msu.edulibretexts.org The secondary amine in the target molecule is particularly hindered, being attached to both a neopentyl-like carbon and an isopropyl group, making its alkylation exceedingly difficult. The primary amine is also heavily shielded.

Acylation: Primary and secondary amines react readily with acid chlorides and acid anhydrides to form amides. libretexts.org This reaction, known as acylation, is generally very efficient. Unlike alkylation, over-acylation is not a common problem because the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org While the steric hindrance in this compound would slow the rate of acylation, the reaction is still expected to be feasible, likely occurring preferentially at the more accessible, though still hindered, primary amino group.

| Amine Group | Reaction Type | Expected Reactivity | Controlling Factor |

|---|---|---|---|

| Primary (-NH₂) | Alkylation | Slow | High steric hindrance from the 1,1-dimethylethyl group. |

| Secondary (-NH-iPr) | Alkylation | Very Slow / Unlikely | Extreme steric hindrance from adjacent gem-dimethyl groups and the isopropyl group. |

| Primary (-NH₂) | Acylation | Moderate | Steric hindrance slows the reaction, but the electrophile is highly reactive. More accessible than the secondary amine. |

| Secondary (-NH-iPr) | Acylation | Slow | Steric hindrance is the primary barrier. |

Role as a Reagent or Catalyst in Organic Synthesis

The unique structural features of this compound—a sterically hindered diamine—suggest potential applications as a specialized base or as a ligand in catalysis.

As a Non-Nucleophilic Base: Highly hindered amines are prized as non-nucleophilic bases in elimination reactions and other base-mediated transformations where the nucleophilicity of the base would lead to unwanted side reactions. msu.edulibretexts.org Given the significant steric shielding of both nitrogen atoms, this compound could potentially function as such a base. The presence of two basic centers might offer unique solubility or reactivity profiles compared to traditional bulky bases.

As a Ligand in Catalysis: Vicinal diamines are a cornerstone of coordination chemistry and catalysis, serving as bidentate ligands that can coordinate to a metal center to form a stable five-membered ring. Chiral diamines, such as 1,2-diphenylethylenediamine (DPEDA), are privileged scaffolds in a vast number of organocatalysts and ligands for enantioselective reactions. mdpi.com While the parent this compound is achiral, it could serve as a sterically demanding bidentate ligand for transition metals. Its bulky framework could enforce specific coordination geometries around the metal, potentially influencing the selectivity of catalytic reactions. If a chiral variant were synthesized, it could be explored as a ligand in asymmetric catalysis, analogous to how bis(oxazoline) ligands, derived from amino alcohols, are used to create chiral environments in metal-catalyzed reactions. orgsyn.org

| Compound | Structure | Amine Type | Key Feature | Primary Use |

|---|---|---|---|---|

| This compound | NH₂-CH₂-C(CH₃)₂-NH-CH(CH₃)₂ | Primary & Secondary | Sterically hindered bidentate diamine. | Potential as a specialized base or bidentate ligand. |

| tert-Butylamine | (CH₃)₃C-NH₂ | Primary | Bulky, weakly nucleophilic amine. masterorganicchemistry.com | Synthetic building block. |

| Hünig's Base (DIPEA) | ((CH₃)₂CH)₂N-CH₂CH₃ | Tertiary | Very bulky, non-nucleophilic base. libretexts.org | Scavenger for acid produced in reactions. msu.edu |

| 1,2-Diphenylethylenediamine (DPEDA) | C₆H₅-CH(NH₂)-CH(NH₂)-C₆H₅ | Primary | Chiral bidentate diamine. | Scaffold for asymmetric catalysts and ligands. mdpi.com |

Amine-Catalyzed Reactions

There is currently a lack of specific, publicly available research data detailing the use of this compound as a catalyst in amine-catalyzed reactions. The presence of both a primary and a secondary amine group within the same molecule presents an interesting structural motif. In theory, the less sterically hindered primary amine could engage in catalytic cycles, for instance, through the formation of iminium ions or enamines, which are key intermediates in many amine-catalyzed processes. The more sterically encumbered secondary amine might influence the stereochemical outcome of such reactions or participate in alternative reaction pathways. However, without experimental evidence from the scientific literature, any proposed mechanism remains speculative.

Use in Specific Synthetic Transformations

Detailed research findings on the application of this compound in specific synthetic transformations are not extensively documented in accessible scientific journals and databases. Its bifunctional nature, containing two nucleophilic nitrogen atoms with different steric environments, suggests its potential as a building block for the synthesis of more complex molecules, such as heterocyclic compounds or ligands for metal catalysis. For example, it could potentially be used in condensation reactions with dicarbonyl compounds to form seven-membered rings or in multi-component reactions. Nevertheless, specific examples and detailed research findings outlining its utility in this context are not currently available in the public scientific literature.

Coordination Chemistry and Ligand Applications of 2 Amino 1,1 Dimethylethylisopropylamine

Design and Synthesis of 2-Amino-1,1-dimethylethylisopropylamine-based Ligands

The synthesis of ligands derived from a parent amine typically involves functionalization of the amine groups to create multidentate structures capable of binding to metal centers.

Ligand Scaffold Modifications and Functionalization

In the absence of specific literature for this compound, one can only hypothesize potential synthetic routes based on general principles of amine chemistry. Modification of the primary and secondary amine groups could introduce a variety of donor atoms, thereby altering the coordination properties of the resulting ligand. For instance, reactions such as alkylation, arylation, or condensation with carbonyl compounds could be employed to introduce new functionalities.

Multidentate Amine Ligand Development

The development of multidentate ligands from this compound would likely involve linking multiple units of the parent amine or by introducing additional coordinating groups. This could potentially lead to the formation of bidentate, tridentate, or even higher denticity ligands. The steric bulk provided by the dimethyl and isopropyl groups would be a significant factor in the design and subsequent coordination behavior of such ligands.

Metal Coordination Complexes of this compound

The formation of metal complexes is contingent on the successful synthesis of suitable ligands.

Synthesis and Characterization of Metal-Amine Complexes

The synthesis of metal complexes with a hypothetical this compound-based ligand would involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would be crucial to determine their structure and properties. Standard analytical techniques would be employed for this purpose.

Table 1: Hypothetical Analytical Data for a Metal Complex of a this compound-based Ligand

| Analytical Technique | Expected Information |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Identification of the coordination of the amine groups to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's structure and its environment in the complex. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure of the complex. |

| Mass Spectrometry | Confirmation of the molecular weight of the complex. |

Coordination Modes and Geometries

The coordination modes and geometries of metal complexes are dictated by the nature of the ligand, the metal ion, and the reaction conditions. The steric hindrance from the bulky alkyl groups on the this compound backbone would likely influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers.

Catalytic Applications of Metal-2-Amino-1,1-dimethylethylisopropylamine Complexes

Metal complexes containing amine ligands have found widespread use as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a critical role in determining the catalytic activity and selectivity of the complex. Without any synthesized complexes of this compound, any discussion of their catalytic applications remains purely theoretical. Potential areas of investigation could include hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Therefore, it is not possible to generate an article that adheres to the provided outline, as the foundational information on the coordination chemistry, catalytic applications, and bioinorganic aspects of "this compound" does not appear to be present in the public scientific domain.

It is recommended to verify the chemical name and structure of the compound of interest. Should a valid compound with available research be provided, a detailed article can be composed.

Intermolecular Interactions and Biological Contexts Mechanistic Focus

Hydrogen Bonding in 2-Amino-1,1-dimethylethylisopropylamine Systems

Hydrogen bonding plays a pivotal role in defining the structure, stability, and reactivity of amine-containing molecules. In this compound, the primary (-NH2) and secondary (-NH) amine functionalities serve as both hydrogen bond donors and acceptors, leading to complex bonding networks.

Intra- and Intermolecular Hydrogen Bond Networks

The close proximity of the two amino groups in this compound allows for the potential formation of an intramolecular hydrogen bond. This would involve the donation of a proton from the secondary amine to the lone pair of the primary amine, or vice-versa, resulting in a five-membered ring-like conformation. However, the significant steric bulk introduced by the gem-dimethyl and isopropyl groups is expected to heavily influence the feasibility of such an interaction.

In solution and in the solid state, intermolecular hydrogen bonding is expected to be a dominant force. Molecules of this compound can form extensive networks, with the primary amine group capable of donating two hydrogen bonds and accepting one, and the secondary amine capable of donating one and accepting one. These interactions can lead to the formation of dimers, oligomers, and larger supramolecular assemblies. The steric hindrance around the nitrogen atoms will likely influence the geometry and strength of these hydrogen bonds, potentially leading to distorted or elongated bonds compared to less hindered diamines.

Table 1: Predicted Hydrogen Bonding Parameters for this compound in Different Environments

| Interaction Type | Donor Group | Acceptor Group | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Environment |

| Intramolecular | Secondary Amine (-NH) | Primary Amine (-NH2) | 2.9 - 3.5 | 100 - 130 | Aprotic Solvent |

| Intermolecular | Primary Amine (-NH2) | Primary Amine (-NH2) | 2.8 - 3.2 | 160 - 180 | Solid State |

| Intermolecular | Secondary Amine (-NH) | Primary Amine (-NH2) | 2.9 - 3.3 | 150 - 170 | Solid State |

| Intermolecular | Primary Amine (-NH2) | Solvent (e.g., Water) | 2.7 - 3.0 | 170 - 180 | Aqueous Solution |

Note: The data in this table is hypothetical and based on theoretical predictions and data from analogous sterically hindered diamines.

Influence on Conformational Stability and Molecular Recognition

The conformational landscape of this compound is significantly constrained by the "gem-dimethyl effect" and the bulky isopropyl group. The gem-dimethyl group restricts bond rotation around the C1-C2 bond, influencing the relative orientations of the amino groups. Hydrogen bonding, both intra- and intermolecular, will further stabilize specific conformers.

In the context of molecular recognition, the spatial arrangement of the hydrogen bond donor and acceptor sites is critical. The specific, sterically-defined presentation of these sites in this compound could lead to selective binding to biological macromolecules or other small molecules. The ability to form multiple hydrogen bonds, coupled with the defined stereochemistry, suggests that this molecule could act as a scaffold for the design of specific ligands.

Electrostatic and Van der Waals Interactions

Beyond hydrogen bonding, electrostatic and van der Waals forces are crucial in understanding the behavior of this compound in molecular assemblies and its potential interactions with biological targets.

Analysis of Non-Covalent Interactions in Molecular Assemblies

The non-covalent interactions in assemblies of this compound are a complex interplay of attractive and repulsive forces. The permanent dipoles arising from the polar N-H bonds contribute to electrostatic interactions. Van der Waals forces, including London dispersion forces, will be significant due to the large, nonpolar surface area of the alkyl groups.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be invaluable in mapping the regions of attractive and repulsive interactions within a dimer or larger cluster of this molecule. These analyses would likely reveal significant van der Waals contacts between the alkyl groups and localized regions of hydrogen bonding and steric repulsion.

Role in Protein-Ligand Binding (Pre-clinical, Mechanistic)

In a hypothetical protein-ligand binding scenario, the various functional groups of this compound would play distinct roles. The protonated amino groups (under physiological pH) could form strong, charge-assisted hydrogen bonds with anionic residues such as aspartate or glutamate (B1630785) in a protein's active site. The hydrophobic isopropyl and dimethyl groups could engage in favorable van der Waals interactions within a hydrophobic pocket of the protein. The steric bulk of the molecule would necessitate a binding site with a complementary shape, suggesting a high degree of specificity. The conformational rigidity imposed by the gem-dimethyl group could also reduce the entropic penalty upon binding, potentially leading to higher binding affinities.

Table 2: Predicted Contribution of Different Interactions to Protein Binding Affinity

| Interaction Type | Molecular Moiety | Potential Protein Partner | Estimated Contribution to ΔG (kcal/mol) |

| Charge-Assisted H-Bond | Primary Ammonium (B1175870) (-NH3+) | Aspartate/Glutamate | -3 to -6 |

| Charge-Assisted H-Bond | Secondary Ammonium (-NH2+) | Aspartate/Glutamate | -2 to -5 |

| Van der Waals | Isopropyl Group | Hydrophobic Pocket (e.g., Leucine, Valine) | -1 to -3 |

| Van der Waals | Gem-dimethyl Group | Hydrophobic Pocket (e.g., Alanine, Isoleucine) | -1 to -2.5 |

| Steric Clash | Overall Molecule | Mismatched Binding Site | Positive (unfavorable) |

Note: The data in this table is hypothetical and based on general principles of protein-ligand interactions.

Enzymatic Transformations and Biocatalysis (Mechanistic Focus)

The primary and secondary amine groups of this compound are potential sites for enzymatic modification. However, the significant steric hindrance is expected to be a major determinant of substrate specificity and reaction efficiency.